2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE
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Overview
Description
2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE is a chemical compound with the molecular formula C10H17IO. It is characterized by a spirocyclic structure containing an iodine atom attached to a methylene group, which is further connected to a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of 1,9-dioxaspiro[4.5]decane as the starting material, which is reacted with iodomethane (CH3I) under basic conditions to introduce the iodomethyl group . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used can be potassium carbonate or sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide would yield 2-(Hydroxymethyl)-1,9-dioxaspiro[4.5]decane, while oxidation with potassium permanganate could produce 2-(Formylmethyl)-1,9-dioxaspiro[4.5]decane.
Scientific Research Applications
2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine-containing compounds.
Medicine: Research into its potential as a precursor for radiolabeled compounds used in diagnostic imaging and radiotherapy is ongoing.
Industry: It may find applications in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE exerts its effects depends on the specific context of its use. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors that recognize iodine-containing molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Iodomethyl)-1,8-dioxaspiro[4.5]decane: Similar in structure but with a different ring size, which can affect its reactivity and applications.
2-(Iodomethyl)-1-oxaspiro[4.5]decane:
Uniqueness
2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE is unique due to its specific ring size and the presence of two oxygen atoms in the spirocyclic structure. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(iodomethyl)-1,9-dioxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-6-8-2-4-9(12-8)3-1-5-11-7-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUQAXLNEJKFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(O2)CI)COC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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